![molecular formula C19H24ClNO3 B279510 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)

2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used to treat hypertension, congestive heart failure, and other cardiovascular conditions. The drug was first approved for use in the United States in 1995 and has since become one of the most widely prescribed beta-blockers worldwide. In

Mécanisme D'action

Carvedilol acts by blocking the beta-adrenergic receptors and alpha1-adrenergic receptors, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol reduces the workload on the heart and improves cardiac function. Additionally, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol has been shown to have antioxidant properties, which may help protect the cardiovascular system from oxidative stress.

Biochemical and Physiological Effects

Carvedilol has a number of biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function and reduces the risk of hospitalization and mortality in patients with heart failure. Carvedilol has been shown to have antioxidant properties, which may help protect the cardiovascular system from oxidative stress. Additionally, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on the cardiovascular system.

Avantages Et Limitations Des Expériences En Laboratoire

Carvedilol has several advantages for lab experiments, including its well-established synthesis method, its wide availability, and its extensive research history. However, there are also some limitations to using 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol in lab experiments, including its non-specific binding to other receptors, its potential for off-target effects, and its potential for toxicity at high doses.

Orientations Futures

There are several future directions for research on 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol, including exploring its potential for treating other diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol's beneficial effects on the cardiovascular system, as well as its potential side effects and toxicity. Finally, there is a need for the development of more specific and targeted beta-blockers that can provide the same benefits as 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol without the potential for off-target effects.

Méthodes De Synthèse

Carvedilol is synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride to form 2-chlorobenzyl 3-methoxy-4-formylbenzoate. This intermediate is then reacted with 4-(2-aminoethyl)phenol to form the final product, 2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol. The synthesis method has been well-established and is widely used in the pharmaceutical industry.

Applications De Recherche Scientifique

Carvedilol has been extensively studied for its efficacy in treating cardiovascular diseases. Its ability to block beta-adrenergic receptors and alpha1-adrenergic receptors has been shown to reduce heart rate and blood pressure, as well as improve cardiac function in patients with heart failure. Carvedilol has also been shown to have antioxidant properties, which may contribute to its beneficial effects on the cardiovascular system.

Propriétés

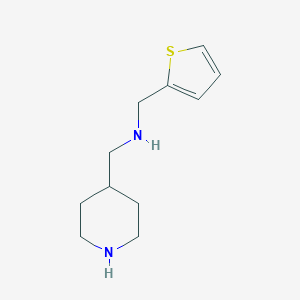

Formule moléculaire |

C19H24ClNO3 |

|---|---|

Poids moléculaire |

349.8 g/mol |

Nom IUPAC |

2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol |

InChI |

InChI=1S/C19H24ClNO3/c1-19(2,13-22)21-11-14-8-9-17(18(10-14)23-3)24-12-15-6-4-5-7-16(15)20/h4-10,21-22H,11-13H2,1-3H3 |

Clé InChI |

FZYPYVNPXFNUNC-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC |

SMILES canonique |

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B279427.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B279429.png)

![N-[4-(diethylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B279430.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B279432.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B279434.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B279436.png)

![3-hydroxy-5-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B279437.png)

![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B279439.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279447.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B279449.png)

![(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine](/img/structure/B279451.png)